molecular formula C7H9ClN2O2S B3370850 6-chloro-N-ethylpyridine-3-sulfonamide CAS No. 54864-86-7

6-chloro-N-ethylpyridine-3-sulfonamide

Cat. No.: B3370850
CAS No.: 54864-86-7
M. Wt: 220.68 g/mol
InChI Key: DTQGXDPKOOIGBQ-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Sulfonamide Chemistry

Pyridine sulfonamides are a class of organic compounds that incorporate both a pyridine ring and a sulfonamide group (-SO₂NR₂). This structural combination has proven to be a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can bind to a variety of biological targets, leading to a wide range of pharmacological activities. ijpsonline.comresearchgate.net Sulfonamides, in general, are well-established as a critical class of therapeutic agents, with applications ranging from antibacterial to anticancer treatments. nih.govresearchgate.netthieme-connect.comnih.gov The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is also a ubiquitous feature in many natural products and synthetic drugs. nih.gov

The compound 6-chloro-N-ethylpyridine-3-sulfonamide, with its specific arrangement of these key functional groups, represents a distinct entity within this important chemical family. Its formal chemical name is this compound, and its key identifiers are listed in the table below. google.combldpharm.comsigmaaldrich.comsigmaaldrich.comaablocks.com

PropertyValue
CAS Number 54864-86-7
Molecular Formula C₇H₉ClN₂O₂S
Molecular Weight 220.68 g/mol
SMILES CCNS(=O)(=O)c1ccc(nc1)Cl

Significance of the 6-Chloropyridine and N-Ethylsulfonamide Moieties in Chemical Research

The specific structural features of this compound, namely the 6-chloropyridine and N-ethylsulfonamide moieties, are crucial to its chemical properties and potential biological activity.

The N-ethylsulfonamide moiety consists of a sulfonamide group where one of the nitrogen's hydrogen atoms is replaced by an ethyl group. The sulfonamide group is a well-known pharmacophore, a part of a molecule responsible for its biological activity. ijpsonline.comnih.gov It can act as a mimic for other functional groups and can form crucial hydrogen bonds with biological macromolecules like enzymes and receptors. The N-substitution on the sulfonamide, in this case with an ethyl group, can fine-tune the molecule's properties, including its solubility and ability to cross cell membranes.

Current Research Landscape and Gaps in Understanding the Compound

The current body of scientific literature provides a wealth of information on the broader class of pyridine sulfonamides, highlighting their potential in various therapeutic areas. Research on related compounds suggests that molecules with this scaffold can exhibit activities such as antimicrobial and anticancer effects. researchgate.netnih.gov

A plausible synthetic route would involve the reaction of 6-chloropyridine-3-sulfonyl chloride with ethylamine (B1201723) in the presence of a base to neutralize the hydrochloric acid byproduct. This is a standard method for the formation of sulfonamides.

The primary gap in the current understanding of this compound lies in the lack of published in vitro or in vivo studies to determine its specific biological activities. While the structural components suggest potential for various pharmacological effects, dedicated research is needed to elucidate its precise mechanism of action, target interactions, and therapeutic potential. The absence of such studies means that while the compound is of interest from a chemical standpoint, its practical applications remain largely unexplored. Further investigation is required to fully understand the unique properties and potential of this specific molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-N-ethylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-2-10-13(11,12)6-3-4-7(8)9-5-6/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQGXDPKOOIGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282422
Record name 6-Chloro-N-ethyl-3-pyridinesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54864-86-7
Record name 6-Chloro-N-ethyl-3-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54864-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-ethyl-3-pyridinesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Precursor Synthesis and Derivatization

The construction of 6-chloro-N-ethylpyridine-3-sulfonamide is contingent on the availability of appropriately functionalized precursors. The primary precursor of interest is 6-chloropyridine-3-sulfonyl chloride, the synthesis of which is a critical first step.

Synthesis of 6-Chloropyridine-3-sulfonyl Chloride

The synthesis of 6-chloropyridine-3-sulfonyl chloride can be achieved through various routes, often starting from pyridine-3-sulfonic acid or a related derivative. One documented method involves the chlorination of a hydroxypyridine sulfonic acid. For instance, a process for preparing chloropyridine sulfonyl chlorides from hydroxypyridine sulfonic acids has been detailed where a mixture of phosphorus trichloride (B1173362) and chlorine gas is used as the chlorinating agent. google.com In this type of process, chlorine gas is introduced into a mixture of the hydroxypyridine sulfonic acid and phosphorus trichloride at elevated temperatures (70-90°C), followed by heating to 100-120°C. google.com The resulting phosphorus oxychloride and any excess phosphorus trichloride are then removed by distillation. google.com

Another common approach is the direct chlorination of pyridine-3-sulfonic acid. This can be accomplished using reagents like phosphorus pentachloride. A typical procedure involves heating a mixture of pyridine-3-sulfonic acid with phosphorus pentachloride and phosphorus oxychloride to reflux. google.com After the reaction, the mixture is worked up to isolate the desired sulfonyl chloride. A patent describes a method where phosphorus pentachloride is added portion-wise to a reaction solution containing pyridine-3-sulfonic acid to control the reaction and minimize byproducts. google.com This method can also introduce a chloro group at the 6-position, leading to the desired 6-chloropyridine-3-sulfonyl chloride.

The table below summarizes key properties of the precursor.

PropertyValue
Compound Name 6-chloropyridine-3-sulfonyl chloride
Alternate Name 2-Chloropyridine-5-sulfonyl chloride
CAS Number 6684-39-5
Molecular Formula C₅H₃Cl₂NO₂S
Molecular Weight 212.05 g/mol

Data sourced from various chemical suppliers.

Introduction of the N-Ethyl Moiety: Amination and Alkylation Strategies

With 6-chloropyridine-3-sulfonyl chloride in hand, the next crucial step is the introduction of the N-ethyl group to form the sulfonamide. This is typically achieved through an amination reaction. The most direct method is the reaction of the sulfonyl chloride with ethylamine (B1201723). This reaction is a classic example of nucleophilic substitution at the sulfur atom of the sulfonyl chloride.

A general procedure involves dissolving the 6-chloropyridine-3-sulfonyl chloride in a suitable dry solvent, such as dichloromethane (B109758). nih.gov The solution is cooled, and then ethylamine is added, often in the presence of a base like triethylamine (B128534) to scavenge the hydrochloric acid that is formed as a byproduct. nih.gov The reaction mixture is then typically stirred at a controlled temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC). nih.gov The final product, this compound, is then isolated and purified.

Sulfonamide Bond Formation Reactions

The formation of the sulfonamide bond (S-N bond) is the linchpin in the synthesis of this compound. This transformation is most commonly achieved through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (S-N Coupling)

The reaction between a sulfonyl chloride and a primary or secondary amine is the most prevalent method for synthesizing sulfonamides. This reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion, being a good leaving group, is subsequently displaced.

A specific experimental example for a similar compound, 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, illustrates the typical reaction conditions. Pyridin-4-ylmethanamine was dissolved in dry dichloromethane and cooled. A solution of 6-chloropyridine-3-sulfonyl chloride in dichloromethane and triethylamine was then added slowly, and the mixture was heated to 323 K for 4 hours. nih.gov After workup, the desired sulfonamide was obtained. nih.gov A similar protocol would be directly applicable for the reaction with ethylamine to yield this compound.

The general reaction can be represented as: Py(Cl)-SO₂Cl + CH₃CH₂NH₂ → Py(Cl)-SO₂NHCH₂CH₃ + HCl

The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction to completion.

While the reaction of sulfonyl chlorides with amines is robust, several alternative methods for S-N bond formation have been developed to address challenges such as substrate scope limitations or the need for pre-functionalized starting materials.

Electrochemical Oxidative Coupling: An environmentally friendly approach involves the electrochemical oxidative coupling of thiols and amines. nih.govnih.govresearchgate.net This method avoids the use of sulfonyl chlorides altogether. However, heteroarylamines can be challenging substrates, sometimes requiring the use of an electron mediator like pyridine (B92270) to facilitate the reaction. acs.org The direct applicability to a substituted aminopyridine would need specific investigation.

Copper-Catalyzed Couplings: Copper-catalyzed methods have emerged as powerful tools for sulfonamide synthesis. dntb.gov.ua One strategy involves a three-component reaction of arylboronic acids, nitroarenes, and a sulfur dioxide source, which proceeds smoothly to give a range of sulfonamides. rsc.org Another copper-catalyzed approach enables the synthesis of N-sulfonylformamidines from N-(2-pyridinylmethyl)benzenesulfonamides, showcasing C-N bond cleavage and formation. nih.gov These methods offer alternative pathways that could potentially be adapted for the synthesis of the target compound.

Other Methods:

From Sulfonate Salts: Sulfonamides can be synthesized from amine-derived sulfonate salts in the presence of cyanuric chloride and a base. organic-chemistry.org This method avoids the direct handling of corrosive sulfonyl chlorides.

From Thiols: A one-pot synthesis from thiols using N-chlorosuccinimide (NCS) for the in-situ generation of the sulfonyl chloride, which then reacts with an amine, has been reported. organic-chemistry.org

From Nitroarenes and Sulfinates: An iron-catalyzed reaction of nitroarenes and sodium arylsulfinates provides another route to N-arylsulfonamides. organic-chemistry.org

Catalytic Approaches to Sulfonamide Synthesis (e.g., Palladium-catalyzed methods)

The synthesis of sulfonamides, including pyridine-based structures like this compound, has been significantly advanced by the development of catalytic methodologies. These approaches offer milder conditions and broader substrate scopes compared to traditional methods.

Palladium-catalyzed reactions are prominent in modern organic synthesis for forming carbon-sulfur and nitrogen-sulfur bonds. acs.orgacs.org One advanced strategy involves the palladium(0)-catalyzed carbonylative coupling of sulfonyl azides with electron-rich heterocycles to form N-acylsulfonamides. acs.org This process generates a sulfonyl isocyanate intermediate, which then undergoes acylation. acs.org Although this specific method yields N-acylsulfonamides, the underlying principles of palladium-catalyzed activation of sulfur- and nitrogen-containing precursors are relevant. Another palladium-catalyzed approach enables the synthesis of sulfinamides from aryl halides and N-sulfinylamines, which can then be oxidized to sulfonamides. acs.org This method is valued for its mild conditions and high functional group tolerance. acs.org For instance, a system using palladium(II) acetate (B1210297) and a specialized phosphine (B1218219) ligand like SPhos has proven effective for Suzuki-Miyaura cross-coupling reactions with low catalyst loading, a technique adaptable for building complex heterocyclic systems before introducing the sulfonamide group. mdpi.com

Beyond palladium, copper-based catalysts are widely used for synthesizing N-aryl sulfonamides due to their low cost, low toxicity, and high efficiency. jsynthchem.com These catalysts are effective in coupling primary sulfonamides with boronic acids. jsynthchem.com Recent research has described a three-component, copper-catalyzed reaction using aryldiazonium tetrafluoroborates, a sulfur dioxide source like DABCO·(SO2)2, and N-chloroamines to produce a variety of sulfonamides under mild conditions. jsynthchem.com The use of heterogeneous or magnetic nanoparticle-supported copper catalysts further enhances the process by allowing for easy separation and catalyst reusability. jsynthchem.comnih.gov

These catalytic strategies represent powerful tools for constructing the S-N bond in compounds like this compound, offering alternatives to the classical reaction between a sulfonyl chloride and an amine.

Synthetic Route Design and Optimization

The design of a synthetic route for this compound focuses on the efficient assembly of the substituted pyridine core and the subsequent formation of the sulfonamide linkage.

A common and direct pathway to this compound involves the reaction of a pre-formed sulfonyl chloride with the corresponding amine. The key intermediate, 6-chloropyridine-3-sulfonyl chloride, is central to this route. The synthesis can be envisioned as a two-step process:

Synthesis of 6-chloropyridine-3-sulfonyl chloride: This intermediate is typically prepared from a suitable precursor like 6-chloronicotinic acid or 2-chloro-5-aminopyridine. The transformation of an amino group on the pyridine ring to a sulfonyl chloride can be achieved via a Sandmeyer-type reaction, where the amine is first diazotized and then reacted with sulfur dioxide in the presence of a copper catalyst.

Formation of the Sulfonamide: The synthesized 6-chloropyridine-3-sulfonyl chloride is then reacted with ethylamine in the presence of a base. A similar reaction has been documented for the synthesis of a related compound, 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, where 6-chloropyridine-3-sulfonyl chloride was reacted with pyridin-4-ylmethanamine in dichloromethane with triethylamine as a base. nih.gov This nucleophilic substitution reaction forms the desired sulfonamide bond, yielding this compound.

A schematic representation of this pathway is shown below:

StepStarting MaterialReagentsIntermediate/ProductDescription
12-Chloro-5-aminopyridine1. NaNO₂, HCl 2. SO₂, CuCl₂6-Chloropyridine-3-sulfonyl chlorideDiazotization of the amino group followed by reaction with sulfur dioxide to form the sulfonyl chloride.
26-Chloropyridine-3-sulfonyl chlorideEthylamine, Triethylamine, DichloromethaneThis compoundNucleophilic attack of the amine on the sulfonyl chloride to form the sulfonamide bond. nih.gov

Optimizing the yield and efficiency for the synthesis of this compound in a research setting involves careful control of reaction conditions. For the final sulfonamide formation step, key parameters include the choice of solvent, base, and reaction temperature.

Solvent: Anhydrous aprotic solvents like dichloromethane or tetrahydrofuran (B95107) are typically used to prevent hydrolysis of the reactive sulfonyl chloride intermediate. nih.gov

Base: A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. nih.gov

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C or 273 K) to control the initial exothermic reaction between the amine and the sulfonyl chloride, and then may be warmed to room temperature or gently heated to ensure completion. nih.gov

Purification: After the reaction, a standard workup involves washing the organic layer with a mild aqueous base, such as a sodium bicarbonate solution, to remove any remaining acid and unreacted sulfonyl chloride. nih.gov The final product is typically purified using column chromatography to achieve high purity. nih.gov

Process efficiency can also be improved by exploring one-pot procedures or by utilizing catalytic methods that may offer higher yields and milder conditions than the traditional sulfonyl chloride route. jsynthchem.com

Analog and Derivative Synthesis

The synthesis of analogs and derivatives of this compound is crucial for exploring structure-activity relationships in medicinal chemistry and materials science.

Structural diversification can be achieved by modifying the pyridine ring, the ethyl group on the sulfonamide nitrogen, or by introducing new functional groups.

Late-Stage C-H Functionalization: A powerful modern strategy is the late-stage functionalization of C-H bonds. nih.govacs.org The sulfonamide group itself can act as a directing group to guide the introduction of various substituents (e.g., aryl, alkyl, halogen) onto the pyridine ring at specific positions. nih.govacs.org This allows for the rapid generation of a library of analogs from a common intermediate.

Hybridization Strategy: Another approach involves combining the core this compound scaffold with other pharmacophores or biologically active fragments. nih.govresearchgate.net This hybridization can lead to new compounds with potentially synergistic or novel properties. For example, new pyridine-based sulfonamides have been created by incorporating benzothiazole (B30560) or benzimidazole (B57391) moieties. nih.gov

Modification of the N-Alkyl Group: A straightforward method for diversification is to use a variety of primary and secondary amines in the final synthetic step instead of ethylamine. Reacting 6-chloropyridine-3-sulfonyl chloride with different amines (e.g., methylamine (B109427), propylamine, cyclopropylamine) would produce a series of N-substituted homologous and isomeric analogs.

The synthesis of isomers and homologs of this compound generally follows the same synthetic logic: the reaction of an appropriate chloropyridine sulfonyl chloride with a selected amine.

Isomers: The synthesis of an isomer such as 2-chloro-N-ethylpyridine-3-sulfonamide would require starting with 2-chloropyridine-3-sulfonyl chloride. chemscene.com The structural difference arises from the relative positions of the chlorine atom and the sulfonamide group on the pyridine ring. Similarly, isomers can be generated by varying the substitution pattern on the N-alkyl chain, for instance, by using different isomers of butylamine (B146782) to create N-(n-butyl), N-(sec-butyl), N-(isobutyl), or N-(tert-butyl) analogs.

Homologs: Homologs can be synthesized by varying the length of the N-alkyl chain. For example, using methylamine would yield the lower homolog, 6-chloro-N-methylpyridine-3-sulfonamide . chemscene.com Using larger amines, such as pentylamine, would produce higher homologs like 6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide . scbt.com

The table below details some known isomers and homologs, highlighting their structural differences.

Compound NameCAS NumberMolecular FormulaStructural Relationship to this compound
This compound 54864-86-7C₇H₉ClN₂O₂SReference Compound aablocks.com
2-chloro-N-ethylpyridine-3-sulfonamide38030-55-6C₇H₉ClN₂O₂SPositional Isomer (Cl at C2 instead of C6) chemscene.com
6-chloro-N-methylpyridine-3-sulfonamide52480-30-5C₆H₇ClN₂O₂SLower Homolog (N-methyl vs. N-ethyl) chemscene.com
6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamideNot availableC₁₀H₁₅ClN₂O₂SHigher Homolog (N-pentyl vs. N-ethyl) scbt.com
6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide1016682-33-9C₁₀H₁₅ClN₂O₂SHigher Homolog (branched N-alkyl group)
6-chloro-N-ethylpyridine-3-carboxamide54864-84-5C₈H₉ClN₂OIsosteric Analog (Carboxamide instead of Sulfonamide) chemscene.com

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methods for Structure Confirmation

Spectroscopic analysis is fundamental to confirming the molecular structure of 6-chloro-N-ethylpyridine-3-sulfonamide. While comprehensive, peer-reviewed spectral data for this specific compound is not widely published, the expected spectral characteristics can be predicted based on its constituent functional groups and structural motifs.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the N-ethyl group. The three aromatic protons on the chloropyridine ring are expected to appear in the downfield region (typically δ 7.5-9.0 ppm) due to the deshielding effect of the aromatic system and the electron-withdrawing nature of the chlorine atom and sulfonyl group. Their splitting patterns would likely present as complex doublets or doublets of doublets, arising from coupling to adjacent protons. The ethyl group should produce a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl protons, and a triplet for the terminal methyl (-CH3) protons, coupled to the methylene protons. A signal corresponding to the N-H proton of the sulfonamide group is also expected, which may be broad and its chemical shift variable depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The pyridine ring is expected to exhibit five signals in the aromatic region (approximately δ 120-160 ppm). The carbon atom bonded to the chlorine (C-6) would be significantly affected. The two carbons of the ethyl group would appear in the upfield region of the spectrum.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Note: The following data are predicted based on standard chemical shift values and structural analysis. Actual experimental values may vary.

Atom Predicted ¹H NMR Shift (ppm) Predicted Multiplicity Predicted ¹³C NMR Shift (ppm)
Pyridine H-28.8 - 9.0Doublet (d)150 - 152
Pyridine H-48.2 - 8.4Doublet of Doublets (dd)138 - 140
Pyridine H-57.5 - 7.7Doublet (d)124 - 126
Sulfonamide NHVariableSinglet (s, broad)N/A
Ethyl CH₂3.0 - 3.2Quartet (q)38 - 42
Ethyl CH₃1.1 - 1.3Triplet (t)14 - 16
Pyridine C-3N/AN/A135 - 137
Pyridine C-6N/AN/A155 - 158

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands. Key vibrations would include the N-H stretch of the sulfonamide group (typically around 3300-3200 cm⁻¹), asymmetric and symmetric S=O stretching vibrations from the sulfonyl group (in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively), and C=N and C=C stretching vibrations from the pyridine ring (around 1600-1400 cm⁻¹). C-H stretching vibrations from the aromatic ring and the aliphatic ethyl group would also be present.

Interactive Table 2: Predicted IR Absorption Bands for this compound

Note: The following data are predicted based on characteristic group frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfonamide (N-H)Stretch3300 - 3200
Sulfonyl (S=O)Asymmetric Stretch1350 - 1300
Sulfonyl (S=O)Symmetric Stretch1160 - 1140
Pyridine (C=N, C=C)Ring Stretch1600 - 1400
Aromatic (C-H)Stretch3100 - 3000
Aliphatic (C-H)Stretch3000 - 2850
Chloro (C-Cl)Stretch800 - 600

Mass spectrometry provides information about the mass-to-charge ratio of the compound, allowing for the determination of its molecular weight and elemental composition. For this compound (C₇H₉ClN₂O₂S), the expected exact mass is approximately 220.01 g/mol . In mass spectrometry, a molecular ion peak [M]⁺ would be expected. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a second peak [M+2]⁺ having roughly one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. Electrospray Ionization (ESI-MS) would likely show protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

Crystallographic Analysis

While specific crystallographic data for this compound is not available in the surveyed literature, analysis of closely related structures, such as 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, provides valuable insight into the likely solid-state conformation and intermolecular interactions. nih.gov

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. For a molecule like this compound, this technique would precisely measure bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Interactive Table 3: Crystal Data for the Analogous Compound 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide

Note: This data is for a related compound and is presented for illustrative purposes. nih.gov

Parameter Value
Chemical FormulaC₁₁H₁₀ClN₃O₂S
Formula Weight283.73 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.4140
b (Å)18.172
c (Å)12.9392
β (°)92.388
Volume (ų)1271.9
Z (molecules/unit cell)4

The packing of molecules in a crystal is governed by non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O).

Interactive Table 4: Hydrogen Bond Geometry in the Analogous Compound 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide

Note: This data is for a related compound and is presented for illustrative purposes to show potential interaction motifs. nih.gov

Donor–H···Acceptor D-H (Å) H···A (Å) D···A (Å) Angle (D-H···A) (°)
N-H···N0.782.102.870174.5

Theoretical and Computational Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule, or ligand, might interact with a protein target.

Research has indicated that this compound has been investigated through molecular docking studies. Specifically, it was part of a study exploring new inhibitors for the triple mutant Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. In these studies, the compound was docked into the binding site of the enzyme to predict its binding conformation and affinity. The process involves a defined "docking protocol" to ensure standardized and reproducible results. However, the specific binding energy values from these docking calculations are not detailed in the available literature.

The general purpose of such studies is to calculate the binding energy, which quantifies the strength of the interaction between the compound and the enzyme. A lower binding energy typically indicates a more stable and potent interaction. These calculations help in prioritizing compounds for synthesis and further biological evaluation.

Table 1: Molecular Docking Study Summary

Target EnzymeCompoundKey Findings/PurposeBinding Energy (kcal/mol)
Epidermal Growth Factor Receptor (EGFR)This compoundInvestigated as a potential inhibitor for a triple mutant EGFR.Data not publicly available

Computational methods, particularly those based on Density Functional Theory (DFT), are used to predict a molecule's chemical properties and reactivity. These parameters provide insight into the molecule's stability, electronic characteristics, and potential reaction pathways. Key parameters often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For context, some basic physicochemical properties can be predicted using computational models. These provide a preliminary assessment of the molecule's characteristics.

Table 2: Predicted Physicochemical and Reactivity Parameters

ParameterPredicted ValueSignificance
Molecular FormulaC₇H₉ClN₂O₂SDefines the elemental composition of the molecule.
Molecular Weight220.68 g/molThe mass of one mole of the compound.
HOMO EnergyData not publicly availableIndicates the electron-donating ability of the molecule.
LUMO EnergyData not publicly availableIndicates the electron-accepting ability of the molecule.
HOMO-LUMO GapData not publicly availableRelates to the chemical stability and reactivity of the molecule.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Building Block in Organic Synthesis

As a commercially available reagent, 6-chloro-N-ethylpyridine-3-sulfonamide provides a readily accessible starting point for the synthesis of a range of organic molecules. nih.govaablocks.com Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it an attractive component in multistep synthetic sequences.

Synthesis of Complex Heterocyclic Scaffolds

The pyridine (B92270) ring is a ubiquitous scaffold in pharmaceuticals and functional materials. ijnrd.org The presence of a chlorine atom on this ring in this compound makes it a precursor for the synthesis of more elaborate heterocyclic systems. Although specific examples detailing the direct use of this compound in the synthesis of a wide array of complex heterocyclic scaffolds are not extensively documented in peer-reviewed literature, the general reactivity of similar chloropyridine sulfonamides is well-established. For instance, related pyridine-containing sulfonamide moieties are known to participate in reactions to form fused heterocyclic systems. Current time information in Douglas County, US.nih.gov The synthesis of novel heterocyclic sulfonyl-carboximidamides has been achieved through the condensation of heterocyclic methyl carbimidates with compounds like 4-chloropyridine-3-sulfonamide, a close structural relative of the title compound. nih.gov This suggests the potential of this compound to undergo similar transformations to yield novel heterocyclic structures with potential biological activity.

Facilitating Combinatorial Library Synthesis for Research

Combinatorial chemistry is a powerful tool for the rapid generation of large numbers of compounds for screening in drug discovery and materials science. nih.govchemscene.com The structure of this compound is well-suited for its use as a scaffold in combinatorial library synthesis. The two key points of diversity are the chlorine atom and the sulfonamide proton. The chlorine atom can be displaced by a variety of nucleophiles, and the sulfonamide nitrogen can be alkylated or acylated. This allows for the creation of a large library of related compounds from a single starting material. While specific, large-scale combinatorial libraries based on this compound have not been detailed in published literature, the principles of combinatorial synthesis strongly support its potential in this area. nih.gov

Development of Chemical Probes and Research Tools

Chemical probes are essential tools for studying biological processes. The development of novel probes often relies on the availability of versatile chemical building blocks. While there is no direct literature evidence for the application of this compound in the synthesis of specific chemical probes, its structural features are pertinent. The sulfonamide moiety is a known pharmacophore present in many biologically active compounds, including enzyme inhibitors. ijnrd.org This suggests that derivatives of this compound could be designed as potential inhibitors for various enzymes, serving as research tools to investigate their function.

Potential in Novel Scaffold Design for Materials Research

The field of materials science is constantly seeking new molecular scaffolds to create materials with unique electronic, optical, or physical properties. Pyridine-based compounds are of interest due to their coordination properties and their ability to participate in the formation of supramolecular assemblies. The substitution pattern of this compound, with its combination of an electron-withdrawing sulfonamide group and a reactive chloro-substituent, could be exploited in the design of novel ligands for metal complexes or as monomers for polymerization, leading to new functional materials. However, specific research demonstrating the incorporation of this compound into advanced materials is yet to be reported in the available literature.

Q & A

Q. What are the key steps for synthesizing 6-chloro-N-ethylpyridine-3-sulfonamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves sulfonylation of pyridine derivatives. A common route includes:

Sulfonyl chloride preparation : React pyridine-3-sulfonyl chloride with N-ethylamine under controlled pH (8–9) to form the sulfonamide bond .

Chlorination : Introduce the chloro substituent at position 6 using POCl₃ or PCl₅ in anhydrous conditions .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to achieve >95% purity.
Characterization via ¹H/¹³C NMR (δ 8.2–8.5 ppm for pyridine protons) and IR (SO₂ asymmetric stretch ~1350 cm⁻¹) confirms structural integrity .

Q. How does the electronic environment of the pyridine ring influence the reactivity of this compound?

  • Methodological Answer : The electron-withdrawing sulfonamide and chloro groups create a π-deficient pyridine ring, enhancing susceptibility to nucleophilic aromatic substitution. For example:
  • Hydrolysis : Under basic conditions (NaOH, reflux), the chloro group is replaced by hydroxyl, forming 6-hydroxy derivatives .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .
    Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm regioselectivity with HPLC-MS .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up this compound production?

  • Methodological Answer : Use Design of Experiments (DoE) to identify critical parameters:
  • Temperature : Higher yields (~85%) occur at 50–60°C during sulfonylation .
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction dialysis to remove residuals .
  • Stoichiometry : A 1.2:1 molar ratio of pyridine-3-sulfonyl chloride to N-ethylamine minimizes side products .
    Validate scalability via HPLC purity assays and kinetic studies (e.g., Arrhenius plots for activation energy) .

Q. What structural features of this compound contribute to its antimicrobial activity?

  • Methodological Answer : The compound’s bioactivity arises from:
  • Sulfonamide moiety : Inhibits dihydropteroate synthase (DHPS) in bacterial folate synthesis .
  • Chloro substituent : Enhances lipophilicity, improving membrane penetration (logP ~1.8 calculated via Chemsketch ) .
    Test activity via MIC assays against Gram-positive bacteria (e.g., S. aureus), comparing IC₅₀ values with structural analogs (e.g., N-methyl vs. N-ethyl derivatives) .

Q. How can crystallographic data resolve contradictions in reported bond angles for the sulfonamide group?

  • Methodological Answer : Perform single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 100 K) to determine precise bond angles and torsional strains. For example:
  • C-S-N-C dihedral angle : Reported as 78.5° in some studies but 82.3° in others due to packing effects .
    Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing conformational flexibility .

Contradiction Analysis

  • Issue : Conflicting reports on the stability of sulfonamide intermediates in aqueous vs. anhydrous conditions.
    • Resolution : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring . Data shows degradation <5% in anhydrous DMF but >20% in aqueous buffers, supporting inert-atmosphere protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.